molecular formula C9H7NO4 B1309135 6-Nitrochroman-4-one CAS No. 68043-53-8

6-Nitrochroman-4-one

Cat. No. B1309135
CAS RN: 68043-53-8
M. Wt: 193.16 g/mol
InChI Key: KUAWMWVXZMQZLD-UHFFFAOYSA-N
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Description

6-Nitrochroman-4-one is a heterocyclic organic compound with a molecular formula of C9H7NO4 . It is an important and interesting compound in heterocyclic chemistry and drug discovery . It acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .


Molecular Structure Analysis

The molecular weight of 6-Nitrochroman-4-one is 193.16 g/mol . The IUPAC name is 6-nitro-2,3-dihydrochromen-4-one . The InChI is 1S/C9H7NO4/c11-8-3-4-14-9-2-1-6 (10 (12)13)5-7 (8)9/h1-2,5H,3-4H2 . The Canonical SMILES is C1COC2=C (C1=O)C=C (C=C2) [N+] (=O) [O-] .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Nitrochroman-4-one include a molecular weight of 193.16 g/mol , XLogP3-AA of 1.2 , Hydrogen Bond Donor Count of 0 , Hydrogen Bond Acceptor Count of 4 , Rotatable Bond Count of 0 , Exact Mass of 193.03750770 g/mol , Monoisotopic Mass of 193.03750770 g/mol , Topological Polar Surface Area of 72.1 Ų , Heavy Atom Count of 14 , and Formal Charge of 0 .

Scientific Research Applications

Cancer Research

6-Nitrochroman derivatives, like 6-Nitrochrysene, have been studied for their carcinogenic properties. Research by El-Bayoumy et al. (1993) demonstrated that 6-Nitrochrysene induced various forms of mammary cancers in rodents, indicating its potential as a research tool in understanding carcinogenesis (El-Bayoumy et al., 1993).

Chemical Analysis and Detection

A study by Murahashi and Hayakawa (1997) developed a sensitive method for detecting 6-nitrochrysene in airborne particulates, highlighting its relevance in environmental monitoring and chemical analysis (Murahashi & Hayakawa, 1997).

Photochromic Applications

Moncada et al. (2004) investigated the photochromic behavior of 4'-hydroxy-6-nitroflavylium in aqueous solutions. This compound demonstrated potential for storing and erasing photonic information, suggesting applications in information technology and materials science (Moncada et al., 2004).

Organic Synthesis and Molecular Design

Research by Haas et al. (1981) on 3-Nitrochromone demonstrated its reactivity with various nucleophiles, leading to the synthesis of diverse nitro derivatives. Such studies are crucial in organic synthesis and the design of novel molecules (Haas et al., 1981).

Nonlinear Optics

Whittall et al. (1997) explored organometallic complexes involving nitro compounds for their nonlinear optical properties. This research opens up possibilities for applications in photonics and telecommunications (Whittall et al., 1997).

Biodegradation and Environmental Impact

Spain (2013) discussed the biodegradation of nitroaromatic compounds, including those similar to 6-Nitrochroman-4-one. Understanding the microbial systems that degrade these compounds is vital for environmental remediation and pollution control (Spain, 2013).

Safety And Hazards

6-Nitrochroman-4-one may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

properties

IUPAC Name

6-nitro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAWMWVXZMQZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70411644
Record name 6-nitrochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitrochroman-4-one

CAS RN

68043-53-8
Record name 6-nitrochroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68043-53-8
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Synthesis routes and methods I

Procedure details

A mixture of 3-(4-nitrophenoxy)propanoic acid (6.5 g, 30 mmol), concentrated sulfuric acid (30 mL) and phosphorus pentoxide (5.2 g, 37 mmol) is stirred at 60° C. for 3 hours, poured onto ice, stirred for 15 minutes and extracted with ethyl acetate. The organic phase is washed with saturated aqueous sodium bicarbonate, dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a beige solid, 5.5 g (94% yield) mp 171-173° C., identified by NMR and mass spectral analyses.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

Fuming nitric acid (200 ml) was cooled to from -30° to -35° C. and 4-chromanone (29.0 g) was added with stirring over 30 minutes. The mixture was further stirred for 30 minutes at the intact temperature and successively poured into ice water. The resulting mixture was extracted with ethyl acetate (2,500 ml). The organic layer was dried with anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to obtain the crude product as a yellow solid. The crude product was washed with a solvent mixture, n-hexane:ethyl acetate=1:1, to obtain 6-nitro-4-chromanone (27.0 g).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Following the same procedure as Example 1, p-nitrophenol (34.8 grams), acrylic acid (27 grams), and an inhibitor, phenothiazine (0.02 grams) was added to the pressure reactor. The anhydrous hydrogen fluoride (110 grams) was added before the system was warmed. When the reaction temperature was attained, a pressure of 140 psig was noted, similar to previous reactions. Work-up was carried out as previous examples and the 6-Nitro-4-Chromanone was isolated and characterized.
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Three
Quantity
110 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

After cooling 40 ml of fuming nitric acid to -30° to -35° C., 5.8 g of 4-chromanone was added with stirring over about 30 minutes and further stirred for 30 minutes at the same temperature. The reaction mixture was successively poured into ice water and extracted with 500 ml of ethyl acetate. The organic layer was dried with anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The crude product thus obtained was washed with a solvent mixture, n-hexane:ethyl acetate=1:1, to give 5.4 g of 6-nitro-4-chromanone.
Quantity
5.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

At −35° C., 60 g of 4-chromanone are added in small portions to 385 ml of 90% nitric acid. The whole is poured onto ice and then extracted with dichloromethane. The organic phase is washed with a saturated solution of sodium hydrogen carbonate and dried over magnesium sulphate and then the solvent is evaporated off.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
385 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
PE Brown, WY Marcus, P Anastasis - Journal of the Chemical Society …, 1985 - pubs.rsc.org
Action of the Vilsmeier reagent on 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues gave low yields of 4-chlorochromene-3-carbaldehydes. 4-Chloro-…
Number of citations: 20 pubs.rsc.org
SG Vincent, J Joseph - Materials Today: Proceedings, 2021 - Elsevier
… A new and novel series flavone based tetradentate Schiff base ligand was synthesized from 2-(4-chlorophenyl)-5-hydroxy-6-nitrochroman-4-one and o-phenylenediamine in the ratio 2:…
Number of citations: 4 www.sciencedirect.com
A Abdildinova, YC Kim, GH Lee, WK Park… - Journal of Molecular …, 2022 - Elsevier
… First, 2-alkyl-2-methyl-6-nitrochroman-4-one derivatives 2 were prepared from 1-(2-hydroxy-… in 84.76% yield of 2,2-dimethyl-6-nitrochroman-4-one 2a (Table S1 of the SD, Entry 8). …
Number of citations: 2 www.sciencedirect.com
VY Sosnovskikh, BI Usachev, DV Sevenard… - Journal of fluorine …, 2005 - Elsevier
… Earlier 2,2-bis(trifluoromethyl)-6-nitrochroman-4-one, which is a key structural element of the fluorinated analogues of an important class of potassium channel openers, benzopyran-4-…
Number of citations: 32 www.sciencedirect.com
H Bai, T Chen, J Ming, H Sun, P Cao, DN Fusco… - …, 2013 - Wiley Online Library
Chemical genetics has evolved into a powerful tool for studying gene function in normal and pathobiology. PKR and PERK, two eukaryotic translation initiation factor 2 alpha (eIF2α) …
SO Park, J Kim, M Koh, SB Park - Journal of Combinatorial …, 2009 - ACS Publications
… to obtain 7-fluoro-2,2-dimetyl-6-nitrochroman-4-one in 59% yield as a yellow solid. To a solution of 7-fluoro-2,2-dimetyl-6-nitrochroman-4-one (1.8 g, 7.86 mmol) in 40 mL of acetonitrile, …
Number of citations: 40 pubs.acs.org
FM Dean, M Varma, RS Varma - Journal of the Chemical Society …, 1982 - pubs.rsc.org
Ethanamines with two alkyl groups at position 2 react with derivatives of 2-hydroxybenzaldehyde to give 2-alkylamino-3,3-dialkylchroman-4-ols such as (4a) as mixtures in which one …
Number of citations: 14 pubs.rsc.org
RM Betancourt, P Phansavath… - The Journal of …, 2021 - ACS Publications
Enantioenriched cis-3-fluoro-chroman-4-ol derivatives were conveniently prepared by the ruthenium-catalyzed asymmetric transfer hydrogenation of a new family of 3-fluoro-…
Number of citations: 10 pubs.acs.org
P Anastasis, PE Brown - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
Several analogues of precocenes I and II have been synthesized, including derivatives of 6,7-dihydroxy-2,2-dimethylchromen, 7,8-dihydroxy-2,2-dimethylchromen, 7-hydroxy-2,2-…
Number of citations: 16 pubs.rsc.org
H Stankovičová, M Lácová, A Gáplovský… - Tetrahedron, 2001 - Elsevier
2-Alkoxy-3-(arylaminomethylene)chroman-4-ones and 3-(aryliminomethyl)chromones were prepared by acid catalyzed reaction of 3-formylchromones with aromatic amino carboxylic …
Number of citations: 31 www.sciencedirect.com

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